molecular formula C9H12BrNO B2746745 5-Bromo-4-methyl-2-propoxypyridine CAS No. 1289156-16-6

5-Bromo-4-methyl-2-propoxypyridine

Cat. No.: B2746745
CAS No.: 1289156-16-6
M. Wt: 230.105
InChI Key: INIMTJQVRIRZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a propoxy group at the 2nd position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

It is known to be a building block in the synthesis of various complex molecules .

Mode of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-4-methyl-2-propoxypyridine are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This leads to the synthesis of complex organic compounds, contributing to various areas of chemical research and development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable metal catalyst and appropriate reaction conditions . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other chemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-propoxypyridine typically involves the bromination of 4-methyl-2-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-propoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the propoxy group at the 2nd position and the bromine at the 5th position allows for selective functionalization and diverse applications in synthetic chemistry .

Properties

IUPAC Name

5-bromo-4-methyl-2-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-5-7(2)8(10)6-11-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIMTJQVRIRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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